![molecular formula C19H38O3Si2 B12283706 3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one](/img/structure/B12283706.png)

3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

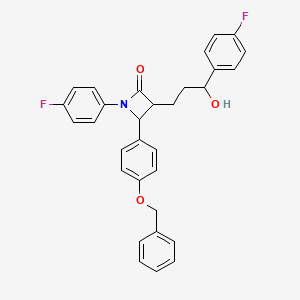

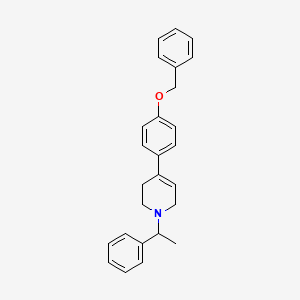

3,5-ビス[[tert-ブチル(ジメチル)シリル]オキシ]-2-メチリデンシクロヘキサン-1-オンは、tert-ブチル(ジメチル)シリル基の存在を特徴とする複雑な有機化合物です。 これらの基は、その安定性と特定の条件下での容易な除去により、有機合成において保護基として頻繁に使用されます .

準備方法

合成経路と反応条件

3,5-ビス[[tert-ブチル(ジメチル)シリル]オキシ]-2-メチリデンシクロヘキサン-1-オンの合成は、通常、イミダゾールなどの塩基の存在下、tert-ブチル(ジメチル)シリルクロリドを使用してヒドロキシル基を保護することから始まります。 反応は、室温でジメチルホルムアミドなどの溶媒中で行われます . 主要なステップには以下が含まれます。

- tert-ブチル(ジメチル)シリルクロリドによるヒドロキシル基の保護。

- シクロヘキサノン環の形成。

- メチリデン基の導入。

工業生産方法

化学反応の分析

反応の種類

3,5-ビス[[tert-ブチル(ジメチル)シリル]オキシ]-2-メチリデンシクロヘキサン-1-オンは、以下を含むさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムまたは四酸化オスミウムなどの試薬を使用します。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。

一般的な試薬と条件

酸化: 水溶液中の過マンガン酸カリウム。

還元: エーテル中の水素化リチウムアルミニウム。

置換: 無水条件下での有機リチウム試薬。

主要な生成物

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアルコールを生成する可能性があります。

4. 科学研究における用途

3,5-ビス[[tert-ブチル(ジメチル)シリル]オキシ]-2-メチリデンシクロヘキサン-1-オンには、いくつかの科学研究における用途があります。

化学: 複雑な有機合成におけるヒドロキシル官能基の保護基として使用されます.

医学: 医薬品の開発における役割について調査されています。

産業: 先端材料や化学中間体の製造に使用されます.

科学的研究の応用

3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one has several scientific research applications:

Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

Medicine: Investigated for its role in the development of pharmaceuticals.

Industry: Utilized in the production of advanced materials and chemical intermediates.

作用機序

3,5-ビス[[tert-ブチル(ジメチル)シリル]オキシ]-2-メチリデンシクロヘキサン-1-オンの作用機序は、ヒドロキシル基を保護し、合成中の不要な副反応を防ぐことです。 tert-ブチル(ジメチル)シリル基は塩基性条件下では安定していますが、酸性条件下またはフッ化物イオンを使用することで除去できます .

類似化合物との比較

類似化合物

tert-ブチルジメチルシリルエーテル: 保護基としての用途が似ています.

tert-ブチルジメチルシリルオキシアセトアルデヒド: 同様の合成用途で使用されます.

3',5'-ビス-O-(tert-ブチルジメチルシリル)チミジン: ヌクレオシドアナログやヌクレオチド誘導体で使用されます.

独自性

3,5-ビス[[tert-ブチル(ジメチル)シリル]オキシ]-2-メチリデンシクロヘキサン-1-オンは、tert-ブチル(ジメチル)シリル基の安定性とメチリデンシクロヘキサノンコアの反応性を組み合わせた、その特有の構造によってユニークです。これは、ヒドロキシル基の選択的な保護と脱保護が必要とされる複雑な有機合成において特に役立ちます。

特性

IUPAC Name |

3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIPXZOWGMCFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)

![1-(2,3,5-Tri-O-acetyl--D-ribofuranosyl)-4,6-dichloroimidazo[4,5-c]pyridine](/img/structure/B12283625.png)

![2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide](/img/structure/B12283634.png)

![22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B12283643.png)

![6-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile](/img/structure/B12283685.png)